![molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4](/img/structure/B157198.png)
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Overview
Description
“4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” is also known as 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. It has a molecular formula of C5H5N5 and a molecular weight of 135.1267 . It is also referred to by other names such as Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .
Molecular Structure Analysis
The molecular structure of “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” include a molecular weight of 135.1267 . More detailed properties were not found in the sources.Scientific Research Applications
Anticancer Activity
- Studies : Compounds derived from 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one have shown promising cytotoxicity against various cancer cell lines .
FLT3 Kinase Inhibition
Malaria Research
Drug Discovery
- CHMFL-FLT3-122 : Synthesis and evaluation of this compound led to the discovery of CHMFL-FLT3-122, an effective oral FLT3 inhibitor for AML treatment .
Structural Biology
Safety and Hazards
Future Directions
The future directions for “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” and related compounds could involve further exploration of their potential as inhibitors of CDK2, a target for cancer treatment . Additionally, the development of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold could be a promising area of research .
Mechanism of Action
Target of Action
The primary target of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is the Janus kinase 2 (JAK2) . JAK2 is a key regulator of various cancers and immune responses, making it a significant target for cancer and immune disease treatment .
Mode of Action
The compound interacts with JAK2 by inhibiting its activity. It has been found to show strong activity and selectivity towards JAK2, with IC50 values in the nanomolar range . This suggests that the compound binds to JAK2 and prevents it from performing its normal function, thereby inhibiting the progression of diseases associated with JAK2.
Biochemical Pathways
The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response. By inhibiting JAK2, the compound disrupts this pathway, leading to downstream effects that can include the suppression of tumor growth and modulation of immune responses .
Result of Action
The inhibition of JAK2 by 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one leads to molecular and cellular effects that include the suppression of tumor growth and modulation of immune responses . In addition, the compound has shown effective inhibitory activity in lymphocyte proliferation assays and delayed-type hypersensitivity assays .
properties
IUPAC Name |
4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFLJNVOEIKGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing nucleoside analogs like those derived from 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?
A1: Nucleoside analogs are structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA. These analogs can often be incorporated into nucleic acids, disrupting vital cellular processes. This property makes them valuable for developing antiviral and anticancer agents. []
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